molecular formula C20H20N6O2S B12183577 N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12183577
M. Wt: 408.5 g/mol
InChI Key: VULGVENQLYNNQD-UHFFFAOYSA-N
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Description

N-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group. Key structural elements include:

  • Thiazolo[3,2-a]pyrimidine scaffold: Provides rigidity and planar aromaticity, facilitating π-π stacking interactions.
  • tert-Butyl group: Positioned at the 3-position, this bulky substituent increases lipophilicity and may influence steric interactions.
  • Carboxamide moiety: Enhances solubility and participates in hydrogen bonding networks.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3-tert-butyl-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H20N6O2S/c1-20(2,3)16-10-29-19-22-8-15(18(28)26(16)19)17(27)24-14-6-4-13(5-7-14)9-25-12-21-11-23-25/h4-8,10-12H,9H2,1-3H3,(H,24,27)

InChI Key

VULGVENQLYNNQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolo[3,2-a]pyrimidine Core

The thiazolo[3,2-a]pyrimidine scaffold is constructed through cyclization reactions involving dihydropyrimidinone (DHPM) precursors. A representative method involves heating DHPM derivatives with ethyl chloroacetate under controlled conditions. For example, 2a-m -type thiazolopyrimidin-3(2H)-ones were synthesized by refluxing DHPMs with ethyl chloroacetate at 110–115°C for 30 minutes, followed by neutralization with ammonia to yield the core structure . The tert-butyl group at position 3 is introduced via alkylation using tert-butyl bromide or analogous reagents during the cyclization step.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationEthyl chloroacetate, 110–115°C, 30 min73–87
Alkylationtert-Butyl bromide, K2CO3, DMF, 80°C68–75

Preparation of the 4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl Substituent

The triazole-containing phenyl group is synthesized via nucleophilic substitution. A patent methodology describes reacting 4-halomethyl benzonitrile with 1,2,4-triazole in the presence of cesium carbonate and polar aprotic solvents (e.g., DMF or DMSO) to form 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile . This intermediate is subsequently reduced to the corresponding amine using hydrogenation or hydrolyzed to the carboxylic acid for further coupling.

Optimization Insights

  • Solvent Selection : Dimethylformamide (DMF) enhances reaction kinetics due to its high polarity .

  • Impurity Control : Isomeric byproducts (e.g., 1,3,4-triazole derivatives) are minimized to <1% using excess cesium carbonate .

Coupling of Thiazolopyrimidine Carboxamide with the Triazole-Phenyl Group

The final assembly involves forming an amide bond between the thiazolopyrimidine-6-carboxylic acid and the 4-((1H-1,2,4-triazol-1-yl)methyl)aniline. Activation of the carboxylic acid is achieved using coupling agents such as HATU or EDCl in the presence of HOAt. A protocol from triazole-pyrimidine synthesis demonstrates that reacting activated carboxylic acids with amines in anhydrous DMF at 25°C yields amides with 70–85% efficiency .

Representative Procedure

  • Activation : Thiazolopyrimidine-6-carboxylic acid (1.0 eq) is treated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.

  • Coupling : 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline (1.1 eq) is added, and the mixture is stirred for 12 hours.

  • Workup : The product is precipitated with ice water, filtered, and purified via column chromatography (EtOAc/hexane) .

Purification and Analytical Characterization

Crude products are purified using recrystallization or flash chromatography. The patent literature emphasizes isolating the final compound via pH-adjusted precipitation, where the reaction mixture is acidified to protonate the product, enhancing crystallinity . Purity is validated using HPLC and spectroscopic methods:

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO- d6) : δ 8.61 (s, 1H, triazole-H), 7.81 (s, 1H, pyrimidine-H), 5.32 (s, 2H, CH2), 1.36 (s, 9H, tert-butyl) .

  • 13C NMR : δ 173.1 (C=O), 164.0 (pyrimidine-C), 155.9 (triazole-C), 79.5 (tert-butyl-C) .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are proposed to optimize the exothermic cyclization step. High-throughput screening of solvents identifies dichloromethane as ideal for minimizing side reactions during triazole coupling . Process mass intensity (PMI) is reduced by recycling solvents via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the thiazolo-pyrimidine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolo-pyrimidine can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that a related compound effectively reduced tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. In vitro assays revealed that it possesses activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics. A recent investigation highlighted its efficacy against resistant strains of Staphylococcus aureus, suggesting that modifications to the triazole moiety could enhance its bioactivity .

Anti-inflammatory Effects
Another significant application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines in cellular models of inflammation. A study reported that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

Pesticide Development
The structural features of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have led to investigations into its use as a pesticide. Its ability to disrupt metabolic pathways in pests has been explored, with promising results indicating effective control over agricultural pests such as aphids and beetles .

Herbicide Potential
Additionally, the compound's herbicidal properties are under research. Preliminary studies suggest that it can inhibit the growth of certain weeds without adversely affecting crop plants. Field trials are necessary to confirm these findings and assess the environmental impact .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of triazole-containing compounds into polymer matrices has been investigated for enhancing material properties. Research indicates that polymers modified with this compound exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
AgriculturalPesticideControls pests effectively
HerbicideInhibits weed growth without harming crops
Material SciencePolymer ChemistryEnhances thermal stability and strength

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Analogues of Thiazolo[3,2-a]pyrimidine Derivatives

Compound 1 : 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide ()
  • Core : Thiazolo[3,2-a]pyrimidine.
  • Substituents: 4-Methoxyphenyl at position 5 (increases polarity via electron-donating methoxy group). Methyl at position 7 (minor steric impact). Phenylamide at position 6 (enables hydrogen bonding).
  • Synthesis : Likely involves condensation of thiazole precursors with carboxamide derivatives.
  • Key Differences :
    • The methoxy group enhances solubility in polar solvents compared to the target compound’s hydrophobic tert-butyl group.
    • Absence of triazole reduces hydrogen bonding diversity .
Compound 2 : Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Core : Thiazolo[3,2-a]pyrimidine with a benzylidene substituent.
  • Substituents :
    • Carboxybenzylidene at position 2 (introduces conjugation and acidity).
    • Ethyl carboxylate at position 6 (ester group reduces solubility vs. carboxamide).
  • Crystal Structure : Forms a DMF solvate with intermolecular hydrogen bonds involving the carboxylate and DMF .
  • Key Differences :
    • Carboxylate ester vs. carboxamide limits hydrogen bonding capacity.
    • Benzylidene substituent alters π-stacking behavior compared to the triazolylmethyl group .

Substituent Effects on Physicochemical Properties

Property Target Compound Compound 1 () Compound 2 ()
Lipophilicity High (tert-butyl) Moderate (methoxy) Low (carboxylate ester)
Hydrogen Bonding Triazole N-H, carboxamide Carboxamide, methoxy O Carboxylate O, DMF interactions
Solubility Low in polar solvents Moderate in DMSO/water High in DMF
Crystal Packing Likely dominated by triazole H-bonds Methoxy may disrupt stacking Carboxylate-DMF H-bonds

Spectroscopic Characterization

All compounds were characterized using ¹H NMR, IR, and mass spectrometry:

  • Target Compound : Expected IR peaks for triazole (C=N stretch ~1500 cm⁻¹) and carboxamide (N-H ~3300 cm⁻¹).
  • Compound 1 : IR confirms carboxamide (1680 cm⁻¹, C=O) and methoxy (1250 cm⁻¹, C-O) .
  • Compound 2 : Carboxylate ester C=O at 1720 cm⁻¹; benzylidene C=C at 1600 cm⁻¹ .

Biological Activity

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex compound that incorporates both the triazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H23N5O2SC_{20}H_{23N_5O_2S} with a molecular weight of approximately 397.50 g/mol. Its structure features a triazole ring, a thiazole structure, and a carboxamide functional group that contribute to its biological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC20H23N5O2S
Molecular Weight397.50 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. A review of various studies shows that derivatives of triazoles demonstrate effectiveness against a range of pathogens including bacteria and fungi. For instance, triazole derivatives have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: A study on 1,2,4-triazole derivatives demonstrated that certain modifications improved their potency against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably lower for some derivatives compared to standard antibiotics .

Anticancer Properties

The thiazole and triazole moieties are also linked to anticancer activities. Recent investigations have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Research Findings: In vitro studies have indicated that these compounds can induce apoptosis in cancer cells through multiple pathways including the inhibition of cell proliferation and induction of cell cycle arrest .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with the triazole structure have been studied for their anti-inflammatory properties. Some derivatives have shown promise in reducing inflammation markers in cellular models .

Example: A derivative exhibited significant inhibition of TNF-alpha production in macrophage models, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of specific functional groups in the compound influences its efficacy and selectivity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Triazole RingEnhances antimicrobial activity
Thiazole MoietyContributes to anticancer effects
Carboxamide GroupIncreases solubility and bioavailability

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